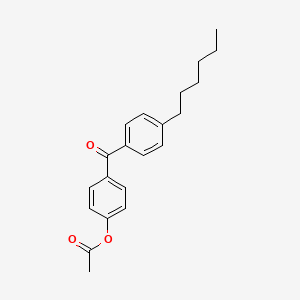

4-Acetoxy-4'-hexylbenzophenone

Description

4-Acetoxy-4'-hexylbenzophenone (CAS: 890099-79-3, molecular formula: C₂₁H₂₄O₃) is a benzophenone derivative featuring an acetoxy group (-OAc) at the para position of one phenyl ring and a hexyl chain (-C₆H₁₃) at the para position of the other phenyl ring. This compound is primarily utilized in industrial and scientific research, particularly in polymer chemistry and organic synthesis, due to its lipophilic nature and structural versatility .

Properties

IUPAC Name |

[4-(4-hexylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O3/c1-3-4-5-6-7-17-8-10-18(11-9-17)21(23)19-12-14-20(15-13-19)24-16(2)22/h8-15H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAFXPLDTDQNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641716 | |

| Record name | 4-(4-Hexylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-79-3 | |

| Record name | Methanone, [4-(acetyloxy)phenyl](4-hexylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Hexylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Acetoxy-4’-hexylbenzophenone typically involves the reaction of 4-hydroxybenzophenone with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out by mixing the reactants and heating the mixture to about 50-60°C for 15 minutes. The product is then purified by recrystallization from ethanol-water .

Chemical Reactions Analysis

4-Acetoxy-4’-hexylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

4-Acetoxy-4’-hexylbenzophenone has several scientific research applications:

Chemistry: It is used as a photoinitiator in polymerization reactions.

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Materials Science: It is used in the development of advanced materials with specific optical properties.

Mechanism of Action

The mechanism of action of 4-Acetoxy-4’-hexylbenzophenone involves its ability to absorb ultraviolet light and undergo photochemical reactions. This property makes it useful as a photoinitiator in polymerization processes. The molecular targets and pathways involved in its action include the formation of reactive intermediates that initiate polymerization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

The structural isomers 2-acetoxy-4'-hexylbenzophenone and 3-acetoxy-4'-hexylbenzophenone (CAS: 890098-48-3 and 890099-96-4, respectively) differ in the position of the acetoxy group (ortho and meta instead of para). For example, ortho substitution introduces steric hindrance, which may lower chemical stability and reactivity .

Halogen-Substituted Derivatives

- 4-Acetoxy-4'-chlorobenzophenone (CAS: 103060-18-0, C₁₅H₁₁ClO₃, MW: 298.70 g/mol): The electron-withdrawing chlorine substituent enhances polarity, as evidenced by its higher boiling point (409.7°C) and density (1.265 g/cm³) compared to alkyl-substituted analogs. This compound is likely more reactive in electrophilic substitutions and may exhibit greater thermal stability due to reduced electron density at the acetoxy group .

- 4-Acetoxy-4'-iodobenzophenone (CAS: 890099-52-2, C₁₅H₁₁IO₃, MW: 366.15 g/mol): The iodine atom’s heavy atomic weight and polarizability make this derivative suitable for crystallographic studies or halogen-bonding applications. Its larger molecular size may reduce solubility in organic solvents compared to the hexyl analog .

Electron-Withdrawing Group Derivatives

- 4-Acetoxy-4'-nitrobenzophenone (CAS: 890099-64-6, C₁₅H₁₁NO₅, MW: 285.25 g/mol): The nitro group (-NO₂) strongly withdraws electron density, increasing reactivity in reduction or nucleophilic substitution reactions.

- 4-Acetoxy-4'-trifluoromethylbenzophenone (CAS: N/A, C₁₆H₁₁F₃O₃, MW: 308.25 g/mol): The trifluoromethyl (-CF₃) group combines lipophilicity with electron-withdrawing effects, enhancing metabolic stability. This makes the compound valuable in pharmaceutical and coating industries .

Alkyl Chain Variants

- This may improve solubility in polar aprotic solvents .

Comparative Data Table

| Compound | Molecular Formula | MW (g/mol) | Key Substituent | Boiling Point (°C) | Density (g/cm³) | Stability | Applications |

|---|---|---|---|---|---|---|---|

| 4-Acetoxy-4'-hexylbenzophenone | C₂₁H₂₄O₃ | 324.42 | Hexyl (-C₆H₁₃) | - | - | Moderate | Polymer research, synthesis |

| 4-Acetoxy-4'-chlorobenzophenone | C₁₅H₁₁ClO₃ | 298.70 | Chloro (-Cl) | 409.7 | 1.265 | High | Pharmaceuticals, intermediates |

| 4-Acetoxy-4'-iodobenzophenone | C₁₅H₁₁IO₃ | 366.15 | Iodo (-I) | - | - | Moderate | Crystallography, halogen bonds |

| 4-Acetoxy-4'-nitrobenzophenone | C₁₅H₁₁NO₅ | 285.25 | Nitro (-NO₂) | - | - | High | Explosives, agrochemicals |

| 4-Acetoxy-4'-trifluoromethylbenzophenone | C₁₆H₁₁F₃O₃ | 308.25 | Trifluoromethyl (-CF₃) | - | - | High | Pharmaceuticals, coatings |

| 2-Acetoxy-4'-hexylbenzophenone | C₂₁H₂₄O₃ | 324.42 | Ortho acetoxy | - | - | Lower | Organic synthesis |

| 2-Acetoxy-4'-hexyloxybenzophenone | C₂₁H₂₄O₄ | 340.41 | Hexyloxy (-OC₆H₁₃) | - | - | Moderate | Solvent applications |

Key Findings and Implications

- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) enhance thermal stability and reactivity, while alkyl chains (e.g., -C₆H₁₃) improve lipophilicity.

- Positional Isomerism : Para-substituted derivatives generally exhibit higher stability and crystallinity than ortho or meta analogs due to reduced steric strain.

- Applications: The hexyl chain’s lipophilicity makes this compound suitable for polymer additives, whereas halogenated derivatives are preferred in reactive intermediates.

Biological Activity

4-Acetoxy-4'-hexylbenzophenone (CAS No. 890099-79-3) is a synthetic organic compound that has gained attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound belongs to the benzophenone class of compounds, characterized by a benzene ring connected to a carbonyl group. Its structure can be represented as follows:

This compound is primarily studied for its effects in various biological systems, particularly its potential as a UV filter and its implications in pharmacology.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : It has been shown to exhibit antioxidant properties, which can mitigate oxidative stress in cells. This is significant in the context of preventing cellular damage related to aging and various diseases.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially reducing inflammation-related conditions.

- Cellular Signaling Modulation : The compound appears to interact with specific receptors and enzymes involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

| Study | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| HeLa | 10 µM | Reduced cell viability by 30% | |

| MCF-7 | 25 µM | Induced apoptosis in 40% of cells | |

| RAW 264.7 | 50 µM | Decreased TNF-α production by 50% |

These results suggest that the compound has significant effects on cell viability and inflammatory responses.

In Vivo Studies

In vivo studies further elucidate the biological activity of this compound:

- Animal Model : In a murine model of inflammation, administration of this compound at doses of 10 mg/kg led to a significant reduction in paw swelling compared to controls.

- Toxicity Assessment : Long-term exposure studies indicated no significant toxicity at lower doses (up to 20 mg/kg), while higher doses (50 mg/kg) resulted in liver enzyme elevation, indicating potential hepatotoxicity.

Case Studies and Research Findings

- Antimicrobial Activity : A study explored the antimicrobial properties of this compound against various bacterial strains. The compound exhibited moderate inhibitory effects against Gram-positive bacteria, suggesting potential as a topical antimicrobial agent.

- Photoprotection : The compound's ability to absorb UV radiation has been investigated, showing promise as a UV filter in cosmetic formulations. Its efficacy was comparable to established sunscreen agents, highlighting its application in skincare products.

- Cancer Research : Preliminary studies indicate that this compound may inhibit cancer cell growth through modulation of apoptotic pathways. Further research is needed to explore its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.